Cas no 1895333-92-2 (O-2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethylhydroxylamine)

O-2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethylhydroxylamine
- EN300-1744438
- O-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethyl]hydroxylamine
- 1895333-92-2
-
- インチ: 1S/C13H19NO2/c1-13(2)7-5-11-9-10(6-8-15-14)3-4-12(11)16-13/h3-4,9H,5-8,14H2,1-2H3
- InChIKey: UVHIQMUZDVMEGM-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC(CCON)=CC=2CCC1(C)C
計算された属性
- せいみつぶんしりょう: 221.141578849g/mol
- どういたいしつりょう: 221.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 44.5Ų
O-2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1744438-0.1g |
O-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethyl]hydroxylamine |
1895333-92-2 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1744438-0.5g |
O-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethyl]hydroxylamine |
1895333-92-2 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1744438-0.25g |
O-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethyl]hydroxylamine |
1895333-92-2 | 0.25g |
$906.0 | 2023-09-20 | ||
Enamine | EN300-1744438-2.5g |
O-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethyl]hydroxylamine |
1895333-92-2 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-1744438-1.0g |
O-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethyl]hydroxylamine |
1895333-92-2 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1744438-1g |
O-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethyl]hydroxylamine |
1895333-92-2 | 1g |
$986.0 | 2023-09-20 | ||
Enamine | EN300-1744438-0.05g |
O-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethyl]hydroxylamine |
1895333-92-2 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1744438-10g |
O-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethyl]hydroxylamine |
1895333-92-2 | 10g |
$4236.0 | 2023-09-20 | ||
Enamine | EN300-1744438-10.0g |
O-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethyl]hydroxylamine |
1895333-92-2 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1744438-5g |
O-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethyl]hydroxylamine |
1895333-92-2 | 5g |
$2858.0 | 2023-09-20 |
O-2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethylhydroxylamine 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
O-2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethylhydroxylamineに関する追加情報
Introduction to O-2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethylhydroxylamine (CAS No. 1895333-92-2)
O-2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethylhydroxylamine (CAS No. 1895333-92-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of hydroxylamines and is characterized by its unique structural features, which include a 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran moiety. The compound's potential therapeutic applications and its role in various biological processes have been the focus of recent studies.
The chemical structure of O-2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethylhydroxylamine is noteworthy for its complexity and the presence of multiple functional groups. The 2,2-dimethyl substitution on the benzopyran ring imparts additional stability and rigidity to the molecule, which can influence its pharmacokinetic properties. The ethylhydroxylamine moiety is a key functional group that can participate in various chemical reactions and interactions with biological targets.
Recent research has highlighted the potential of O-2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethylhydroxylamine in the treatment of neurodegenerative diseases. Studies have shown that this compound can act as a potent antioxidant and neuroprotective agent. Its ability to scavenge free radicals and reduce oxidative stress makes it a promising candidate for the development of new therapeutic strategies against conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its antioxidant properties, O-2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethylhydroxylamine has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. These findings suggest that it may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
The pharmacokinetic profile of O-2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethylhydroxylamine has been studied to understand its behavior in biological systems. Preclinical studies have shown that the compound exhibits good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the brain. The compound's metabolic stability and low toxicity further enhance its potential as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of O-2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethylhydroxylamine in human subjects. Early results from phase I trials have shown promising outcomes with no significant adverse effects reported. These trials are expected to provide valuable insights into the compound's therapeutic potential and guide future drug development efforts.
The synthesis of O-2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-y l)ethylhydroxylamine involves several steps that require precise control over reaction conditions to ensure high yields and purity. Key synthetic routes include the formation of the benzopyran ring through a series of condensation reactions followed by functional group modifications to introduce the ethylhydroxylamine moiety. Advances in synthetic chemistry have enabled researchers to optimize these processes, making large-scale production feasible for pharmaceutical applications.
In conclusion, O - 0 - 0 - ( 0 - ( 0 , 0 - dimeth y l - 0 , 0 - dihyd ro - 0 H - 1 - benzop y ran - 6 - y l ) e th y l h y dro x y l amine (CAS No. 1895333 -9 0 - 9 ) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the field of medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
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